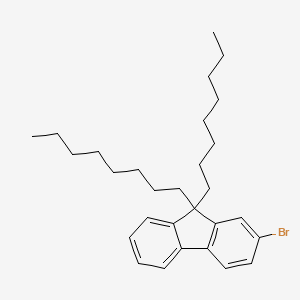

2-Bromo-9,9-dioctyl-9H-fluorene

Cat. No. B1282073

Key on ui cas rn:

302554-80-9

M. Wt: 469.5 g/mol

InChI Key: ITVGRPGDCPNGHZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07663301B2

Procedure details

To a dry 500 mL flask equipped with an argon inlet, a rubber septum, and a distillation head was charged 22.54 g (48.0 mmol) of 9,9-dioctyl-2-bromofluorene and 100 mL of toluene. Toluene was then removed by distillation to dry the flask and starting material. The residue was allowed to cool to room temperature and 250 mL of anhydrous ether was added. The resultant solution was then chilled to −78 ° C. and treated dropwise over 15 minutes with 30.6 mL (49.06 mmol) of 1.6M BuLi in hexane. Upon addition of the butyl lithium solution the reaction mixture initially turned purple and subsequently turned red. Anhydrous DMF (8 mL) was added and the resulting mixture was stirred at −78 ° C. for 1 hour and then warmed up to room and stirred for an additional hour. The mixture was quenched with 50 mL of 10% HCl and transferred into a separatory funnel. The organic phase was washed with 10% HCl (1×), water (2×) and brine (1×), and then dried over MgSO4. Solvent removal afforded 12 g of crude product. Purification by column chromatography (gradient from 96:4 heptanes: EtOAc in heptanes to 90:10 heptanes:EtOAc) afforded 10.2 g of 2-formyl-9,9-dimethylfluorene (49.77% yield). EI-MS: 418 (M+), 362,193 (100). 1H NMR (CDCl3) δ 10.09 (s, 1H), 7.87 (m, 4H), 7.41 (b, 3H), 2.05 (m, 4H), 1.30-1.05 (m, 22H), 0.83 (t, 5H), 0.61 (t, 3H). 13C NMR (CDCl3) δ 192.22, 152.11, 151.55, 147.54, 139.53, 135.39, 130.40, 128.78, 127.10, 123.09, 120.98, 120.91, 119.93, 70.98, 55.32, 40.24, 31.88, 29.92, 29.17, 23.78, 22.59, 14.03.

Yield

49.77%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:9]1([CH2:23]CCCCCCC)[C:21]2[CH:20]=[C:19](Br)[CH:18]=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2)CCCCCCC.C1(C)C=CC=CC=1.[Li]CCCC.CN([CH:46]=[O:47])C>CCCCCC>[CH:46]([C:19]1[CH:18]=[CH:17][C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH3:23])([CH3:1])[C:21]=2[CH:20]=1)=[O:47]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22.54 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC(=CC12)Br)CCCCCCCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at −78 ° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a dry 500 mL flask equipped with an argon inlet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Toluene was then removed by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry the flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

250 mL of anhydrous ether was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resultant solution was then chilled to −78 ° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed up to room

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was quenched with 50 mL of 10% HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred into a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with 10% HCl (1×), water (2×) and brine (1×)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent removal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded 12 g of crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by column chromatography (gradient from 96:4 heptanes: EtOAc in heptanes to 90:10 heptanes:EtOAc)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.2 g | |

| YIELD: PERCENTYIELD | 49.77% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |